molecular formula C22H23N3O2 B12206562 (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B12206562
M. Wt: 361.4 g/mol
InChI Key: TZHAKPDTCUIAOP-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a methoxyphenyl group through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Piperidine Ring Formation: The benzimidazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

    Propenone Linkage Formation: The final step involves the formation of the propenone linkage by reacting the intermediate with a methoxyphenyl derivative under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or piperidine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the methoxyphenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simple ester used in organic synthesis.

    Polynitroaromatic Compounds: Known for their reactivity and use in various chemical reactions.

    N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: A compound with a quinazoline core, used in medicinal chemistry.

Uniqueness

(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one: is unique due to its combination of a benzimidazole moiety with a piperidine ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H23N3O2/c1-27-18-9-6-16(7-10-18)8-11-21(26)25-14-12-17(13-15-25)22-23-19-4-2-3-5-20(19)24-22/h2-11,17H,12-15H2,1H3,(H,23,24)/b11-8+

InChI Key

TZHAKPDTCUIAOP-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.